molecular formula C7H7N3O B1177588 PRP38 protein CAS No. 148294-68-2

PRP38 protein

Cat. No.: B1177588
CAS No.: 148294-68-2
Attention: For research use only. Not for human or veterinary use.
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Description

The PRP38 protein is an essential and evolutionarily conserved component of the major spliceosome, the complex responsible for pre-mRNA splicing in eukaryotes. In humans, the PRPF38A isoform functions as a critical scaffolding protein during the precatalytic (B complex) stage of spliceosome assembly. Its conserved N-terminal domain acts as a versatile multi-interface protein-protein interaction hub, organizing the relative positioning of other key spliceosomal proteins such as MFAP1 and Snu23 to facilitate proper spliceosome activation . Studies show that this N-terminal domain is structured around three pairs of antiparallel α-helices, and it is through this domain that PRP38 converges multiple protein-protein interactions crucial for splicing . In higher eukaryotes, PRP38 contains a C-terminal arginine-serine (RS) domain, a hallmark of splicing regulatory proteins, classifying it as an unusual SR protein . Functionally, PRP38 is required for the first transesterification reaction in the splicing process. Inactivation of PRP38, even in yeast models, prevents the first cleavage-ligation event and can lead to a decrease in U6 small nuclear RNA (snRNA) levels, underscoring its fundamental role . Recent structural biology studies, including cryo-EM analyses of human spliceosome activation intermediates, continue to highlight the protein's role in the dynamic complex of B-specific factors that are recruited and released during the transition to an activated spliceosome . This product is offered as a high-purity recombinant protein for research applications. It is an indispensable tool for in vitro splicing assays, structural studies of spliceosome assembly, and mechanistic investigations into the network of protein interactions that govern catalytic activation of the spliceosome. This product is labeled "For Research Use Only" and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

148294-68-2

Molecular Formula

C7H7N3O

Synonyms

PRP38 protein

Origin of Product

United States

Scientific Research Applications

Molecular Biology Studies

PRP38 is pivotal for understanding the mechanics of pre-mRNA splicing. Its study has provided insights into:

  • Spliceosome Assembly : PRP38's role in the assembly of spliceosomal complexes highlights its importance in splicing regulation. Studies have shown that PRP38 interacts with multiple spliceosomal proteins, indicating its function as a protein-protein interaction hub .
  • Protein-Protein Interactions : The amino-terminal domain of PRP38 serves as a multi-interface interaction platform, binding to various spliceosomal proteins simultaneously. This characteristic is crucial for organizing the spatial arrangement of these proteins during splicing .

Genetic Studies

Research on PRP38 has implications for genetic disorders:

  • Cancer Research : Given its role in splicing regulation, mutations or dysregulation of PRP38 may contribute to oncogenesis. Studies have utilized yeast models to investigate how alterations in PRP38 affect splicing fidelity and cancer cell behavior .
  • Neurodegenerative Diseases : Investigations into the effects of splicing factors like PRP38 on neuronal health have been conducted, particularly regarding diseases such as Alzheimer's. Altered splicing patterns linked to PRP38 dysfunction may influence disease progression .

Therapeutic Applications

The understanding of PRP38's function opens avenues for therapeutic interventions:

  • Targeting Splicing Mechanisms : By manipulating the activity or expression levels of PRP38, researchers aim to correct aberrant splicing events associated with various diseases. This approach holds promise for developing targeted therapies for conditions linked to splicing defects .
  • Drug Development : Compounds that modulate the interactions involving PRP38 could serve as potential drug candidates, particularly in cancer therapy where splicing alterations are prevalent.

Case Studies and Findings

StudyFocusFindings
Blanton et al., 1992Yeast ModelIdentified PRP38's essential role in pre-mRNA splicing; temperature-sensitive mutants demonstrated loss of splicing activity at elevated temperatures .
Stegmann et al., 2016Protein InteractionsCrystal structure analysis revealed multiple binding interfaces on PRP38; critical for spliceosome assembly .
ResearchGate Study (2015)Alzheimer's DiseaseInvestigated how splicing factor dysregulation affects hippocampal transcriptome changes in Alzheimer’s models .

Comparison with Similar Compounds

Key Findings :

  • Kinetic Similarities : PRP38, Spp381, and Snu23 exhibit nearly identical binding kinetics during spliceosome activation, as shown by fluorescence tagging in yeast. Under ATP-rich conditions, their distributions remain correlated, unlike Snu66, which dissociates earlier .
  • Evolutionary Divergence: In yeast, the PRP38 complex is pre-packaged into tri-snRNP, whereas in humans, PRP38-MFAP1-Snu23 joins during B complex assembly as a non-snRNP factor. This difference impacts RNA rearrangement timing: yeast locks U6 RNA during tri-snRNP formation, while humans lock it post-recruitment .

Interaction Networks

PRP38’s interactome overlaps with spliceosomal helicases and scaffolding proteins:

  • Prp8 : PRP38 anchors Prp8’s N-terminal domain, stabilizing its partially closed conformation in both yeast and human B complexes. This interaction is critical for RNA channel organization .
  • Brr2 : Snu23 mediates PRP38’s stabilization of Brr2–U4 snRNA interactions, ensuring U4/U6 unwinding during activation .
  • MFAP1/LSm5 : Co-evolutionary models predict PRP38-MFAP1 interfaces, while PRP38-LSm5 contacts suggest roles in spliceosome remodeling .

Organism-Specific Roles

Feature Yeast PRP38 Complex Human PRP38-MFAP1 Complex
Incorporation Timing Pre-assembled in tri-snRNP Recruited during B complex assembly
snRNP Association Integral tri-snRNP component Non-snRNP, transiently associated
Functional Impact Maintains U6 RNA in tri-snRNP Locks Prp8 conformation post-recruitment
Regulatory Role Limited alternative splicing regulation Modulates splice site selection efficiency

Implications :

  • In yeast, PRP38’s pre-assembly ensures rapid spliceosome activation, while human PRP38’s delayed recruitment allows finer regulation of alternative splicing .
  • Knockdown studies in Drosophila highlight PRP38’s conserved role in U4 snRNP release and spliceosome activation .

Research Findings and Implications

  • Conservation : PRP38’s interaction with Spp381/MFAP1 is evolutionarily conserved, but its recruitment mechanism diverges, reflecting organism-specific spliceosome assembly strategies .
  • Therapeutic Potential: Dysregulation of PRP38 or MFAP1 is linked to splicing errors in diseases like retinitis pigmentosa and cancer, making them targets for splice-modulating therapies .
  • Unresolved Questions : The functional significance of PRP38-LSm2/LSm5 interactions and their role in spliceosome disassembly require further study .

Data Tables

Table 1: Spliceosomal Proteins Compared to PRP38

Protein Molecular Mass Organism Key Function Interaction Partners Reference
PRP38 28 kDa Yeast snRNP stability, U6 RNA locking Spp381, Snu23, Prp8
MFAP1 34 kDa Human Prp8 conformation regulation PRP38, Snu23
Snu23 23 kDa Yeast Zinc finger-mediated RNA stabilization PRP38, Brr2
Snu66 66 kDa Yeast Released during B→Bact transition Tri-snRNP proteins

Table 2: Yeast vs. Human PRP38 Complex Dynamics

Parameter Yeast Human
Assembly Stage tri-snRNP formation B complex assembly
snRNP Role Integral component Non-snRNP recruit
RNA Configuration Pre-locked U6 Post-recruitment lock
Regulatory Scope Limited Broad (alternative splicing)

Preparation Methods

Nickel-Nitrilotriacetic Acid (Ni-NTA) Chromatography

His6-tagged PRP38 derivatives are commonly purified using immobilized metal ion affinity chromatography (IMAC). The protocol involves:

  • Column Preparation : Equilibration with binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 8.0).

  • Sample Application : Clarified lysates are loaded onto Ni-NTA resin, with insoluble aggregates removed via centrifugation (10,000 × g, 1 minute).

  • Washing : Nonspecifically bound proteins are eluted with low-imidazole buffers (20–50 mM), while stringent washes (e.g., 50 mM imidazole) remove weakly associated contaminants.

  • Elution : High-imidazole buffers (200–500 mM) disrupt His6-tag interactions, yielding purified PRP38.

Table 1: Optimization Parameters for Ni-NTA Purification

ParameterRecommendationSource
Imidazole (Elution)200–400 mM for His6-tagged proteins
pH Range7.4–8.0 to prevent nickel leaching
Detergent Addition0.1–2% Triton X-100 for solubility

Maltose-Binding Protein (MBP) Fusion Systems

MBP-tagged PRP38 constructs exploit amylose resin for purification. After binding, the column is washed with maltose-free buffer, and elution is achieved using 10–20 mM maltose. This method enhances solubility, particularly for aggregation-prone domains like the hsPrp38 NTD.

Mutagenesis and Functional Characterization

Temperature-Sensitive Mutants

In yeast, prp38-ts mutants are generated via random mutagenesis followed by screening at restrictive temperatures. These mutants exhibit splicing defects, with in vitro assays showing stalled spliceosome assembly at 37°C.

Alanine-Scanning Mutagenesis

To map interaction interfaces on hsPrp38, alanine substitutions were introduced into surface-exposed residues. Quantitative yeast two-hybrid (Y2H) assays revealed four distinct binding sites on the NTD, with mutations in ER/K motifs (e.g., E45A, R49A) reducing α-helicity and partner affinity.

Table 2: Impact of Alanine Mutations on hsPrp38 NTD Interactions

MutationBinding PartnerAffinity ChangeStructural EffectSource
E45AMFAP1↓ 60%Reduced α-helicity
R49ASnu23↓ 75%Disrupted SAH stabilization
L82ARED↓ 90%Altered hydrophobic core

Structural Analysis and Crystallography

Crystallization of PRP38 complexes requires homogeneous protein preparations. The Snu23-Prp38-MFAP1 structure (PDB: 5F5U) was solved using vapor diffusion methods, with the ternary complex stabilized by ER/K motif-stabilized single α-helices (SAHs). Size-exclusion chromatography (SEC) was critical for isolating monodisperse complexes, followed by dialysis into crystallization buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

Functional Validation in Splicing Assays

Purified PRP38 variants are tested in in vitro splicing reactions. Adding excess hsPrp38 NTD (100–200 nM) to HeLa cell nuclear extracts stalls spliceosome maturation at the B-complex stage, confirming its role in precatalytic splicing. Activity assays monitor splicing intermediates via radiolabeled pre-mRNA and gel electrophoresis.

Troubleshooting Common Challenges

Low Solubility

  • Cause : Hydrophobic regions in the NTD.

  • Solution : Add solubilizing agents (e.g., 2 M NaCl, 50% glycerol) or express as MBP fusions.

Nonspecific Binding

  • Cause : Incomplete washing during IMAC.

  • Solution : Increase imidazole concentration in wash buffers or incorporate detergents (e.g., 0.1% Tween 20) .

Q & A

What is the functional role of PRP38 in spliceosome activation?

PRP38 is critical during the transition from the spliceosomal B complex to the catalytically active B* complex. It facilitates U4/U6 snRNA dissociation, enabling spliceosome activation. In humans, PRP38 is recruited independently of the tri-snRNP during B-complex formation and interacts with "B-specific" proteins like MFAP1 and Snu23 via its N-terminal domain (NTD). Disruption of these interactions stalls splicing at the precatalytic stage, as shown by in vitro assays where excess PRP38-NTD competitively inhibits catalytic activation .

How can structural analysis resolve PRP38’s interaction interfaces?

Advanced structural methods, including X-ray crystallography and molecular replacement (using tools like MOLREP and REFMAC5 from the CCP4 suite), have revealed PRP38-NTD as a helical repeat domain lacking RNA-binding motifs. Its three antiparallel α-helical pairs form distinct protein-protein interaction (PPI) interfaces. Alanine surface-scanning yeast two-hybrid (Y2H) screens further mapped four interaction surfaces, validated by size-exclusion chromatography (SEC) showing PRP38 binds multiple partners simultaneously (e.g., MFAP1 and Snu23) .

What experimental designs are optimal for mapping PRP38’s interactome?

Quantitative Y2H matrices with redundancy (e.g., 4x redundancy for NTD screens) and hierarchical clustering of interaction strengths are key. For example, PRP38-NTD baits were tested against ~240 spliceosomal proteins in 384-array formats, with interactions confirmed by growth on selective media and normalized to controls. In vitro validation via recombinant protein co-elution assays (e.g., SEC with ternary complexes) ensures specificity .

How do temperature-sensitive PRP38 mutations affect spliceosome dynamics?

Temperature-sensitive (ts) PRP38 mutants (e.g., yeast prp38-1) destabilize the protein at restrictive temperatures (37°C), blocking spliceosome activation without affecting early assembly. In vitro splicing assays with ts mutants show retained U4/U6 snRNA pairing, indicating PRP38’s role in late-stage conformational changes. Similar effects are observed in Drosophila, where PRP38 depletion disrupts tri-snRNP function .

How do PRP38’s roles differ between yeast and humans?

Yeast PRP38 is a stable tri-snRNP component essential for U4/U6 dissociation. In contrast, human PRP38 is recruited later, independently of the tri-snRNP, and its RS domain (absent in yeast) enables regulatory interactions. These differences highlight evolutionary divergence in spliceosome regulation, with human PRP38 acting as a multi-interface hub organizing B-specific proteins during activation .

What methodologies identify PRP38’s functional interactions in real-time splicing?

Co-localization Single Molecule Spectroscopy (CoSMoS) tracks PRP38, Snu23, and Spp381 dynamics during spliceosome assembly. These proteins bind and release synchronously, forming a transient B Complex Protein (BCP) subcomplex. Cryo-EM of yeast tri-snRNP further localizes PRP38’s position near Prp8, critical for snRNA remodeling .

How do PRP38’s NTD and RS domains contribute mechanistically?

The NTD serves as a PPI platform, while the RS domain (phosphorylated by SRPKs) mediates transient interactions with other SR proteins. Unlike canonical SR proteins, PRP38 lacks RNA-binding domains, relying instead on PPIs to position spliceosomal components. Excess NTD competitively inhibits splicing, whereas RS domain deletion studies suggest its role in spliceosome recycling .

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